1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chemical properties
1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, a versatile building block for drug discovery and chemical biology. We will delve into its fundamental physicochemical properties, spectroscopic profile, principal synthesis methodologies, and characteristic reactivity. Furthermore, this document explores its application as a constrained amino acid analogue and a strategic starting material for the development of novel therapeutics, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Core Physicochemical and Structural Properties
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a bifunctional molecule incorporating a secondary amine within a partially saturated heterocyclic ring system and a carboxylic acid on the aromatic ring. This unique arrangement imparts specific chemical characteristics crucial for its application in synthesis.
Structural and Molecular Data
The fundamental properties of the title compound are summarized below. These values establish the baseline for its handling, reactivity, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | CQNSOIKACZHLHP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | OC(=O)c1ccc2CCNCc2c1 | [3] |
Predicted Physicochemical Properties
While extensive experimental data for this specific isomer is not broadly published, computational models and data from analogous structures provide reliable estimates for key parameters influencing its behavior in various chemical environments.
| Property | Predicted Value | Significance in Application |
| pKa (Acidic) | ~4.2 | Governs the ionization state of the carboxylic acid; crucial for salt formation, solubility, and chromatographic behavior. |
| pKa (Basic) | ~9.5 | Governs the ionization state of the secondary amine; key for its nucleophilicity and role in acid-catalyzed reactions. |
| XLogP3 | 0.8 - 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility, relevant for both reaction conditions and biological partitioning. |
| Melting Point | >200 °C (decomposes) | High melting point is typical for amino acids, reflecting strong intermolecular hydrogen bonding and zwitterionic character in the solid state. |
| Solubility | Soluble in aqueous base and acid; sparingly soluble in neutral water and many organic solvents. | Solubility is highly pH-dependent due to the presence of both acidic and basic functional groups. |
Spectroscopic Characterization
The structural identity and purity of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid are confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below.
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¹H NMR: The spectrum would feature distinct signals for the aromatic protons (typically 3H, showing splitting patterns indicative of 1,2,4-trisubstitution), two methylene groups of the heterocyclic ring (4H, likely complex multiplets or triplets), and a broad singlet for the N-H proton. The carboxylic acid proton may be visible as a very broad singlet or may exchange and not be observed.
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¹³C NMR: Approximately 10 distinct carbon signals are expected. Key signals include the carbonyl carbon of the carboxylic acid (~168-175 ppm), aromatic carbons (120-150 ppm), and two aliphatic carbons corresponding to the CH₂ groups of the tetrahydroisoquinoline ring (~25-50 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorptions would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretches from both aromatic and aliphatic components.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 177.20.
Synthesis Methodologies
The synthesis of substituted tetrahydroisoquinolines is a well-established field of organic chemistry. The construction of the 7-carboxy substituted isomer typically involves strategies where the carboxylic acid or a precursor group is installed on the aromatic ring prior to the cyclization step. The Pictet-Spengler reaction is a cornerstone of THIQ synthesis.[4][5]
Retrosynthetic Analysis via Pictet-Spengler Reaction
A logical retrosynthetic approach disconnects the C1-N bond, tracing the molecule back to a substituted phenethylamine and a formaldehyde equivalent. This strategy is highly effective, particularly when the aromatic ring is activated by electron-donating groups.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol outlines a robust, literature-supported pathway for the gram-scale synthesis of the title compound.
Step 1: Synthesis of 4-(2-Aminoethyl)benzoic acid Hydrochloride
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Starting Material: 4-(2-Aminoethyl)benzonitrile.
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Procedure:
-
To a solution of 4-(2-aminoethyl)benzonitrile in concentrated hydrochloric acid (e.g., 12 M), add water.
-
Reflux the mixture for 12-24 hours. The progress of the nitrile hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Causality: The strongly acidic conditions and high temperature are required to hydrolyze the stable nitrile group to a carboxylic acid and subsequently cleave any protecting groups on the amine.
-
Upon completion, cool the reaction mixture in an ice bath. The product, 4-(2-aminoethyl)benzoic acid hydrochloride, will precipitate as a white solid.
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Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol or acetone, and dry under vacuum.
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Step 2: Pictet-Spengler Cyclization
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Reactants: 4-(2-Aminoethyl)benzoic acid hydrochloride and aqueous formaldehyde (37 wt. %).
-
Procedure:
-
Suspend the 4-(2-aminoethyl)benzoic acid hydrochloride in a mixture of concentrated hydrochloric acid and water.
-
Add aqueous formaldehyde dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux (typically 90-100 °C) for 4-8 hours. The reaction should become homogeneous as it proceeds.
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Causality: The reaction proceeds via the formation of a Schiff base (iminium ion) between the primary amine and formaldehyde.[6] The acidic medium catalyzes both the iminium ion formation and the subsequent intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new six-membered ring.[6]
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Cool the reaction mixture to room temperature, then in an ice bath.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base such as aqueous sodium hydroxide or ammonium hydroxide. The target compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.
-
Self-Validation: The final product's identity and purity should be confirmed using the spectroscopic methods detailed in Section 2 and by melting point analysis.
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Chemical Reactivity and Derivatization
The molecule's two functional groups, the secondary amine and the carboxylic acid, are the primary sites of chemical reactivity, allowing for a wide range of derivatizations.
Caption: Key reaction pathways for derivatization.
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N-Acylation/N-Sulfonylation: The secondary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides or sulfonamides. This is a common strategy to introduce diverse functional groups and build molecular complexity.
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N-Alkylation: Reaction with alkyl halides under basic conditions leads to N-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another effective method for N-alkylation.
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Esterification: The carboxylic acid can be converted to an ester via Fischer esterification (refluxing in an alcohol with a strong acid catalyst) or by reaction with an alkyl halide after conversion to its carboxylate salt.
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Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC, HATU, DCC) facilitate the reaction of the carboxylic acid with primary or secondary amines to form a wide array of amide derivatives. This is a cornerstone of its use in constructing peptidomimetics.
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Aromatization: The tetrahydroisoquinoline ring can be oxidized to the fully aromatic isoquinoline system using catalysts like palladium on carbon (Pd/C) at high temperatures or with other chemical oxidants.
Applications in Research and Drug Discovery
While its isomers, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and the 1-carboxylic acid, are more widely cited as direct components of approved drugs like Quinapril, the 7-carboxylic acid isomer serves as a critical and strategic building block.[7][8]
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Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the amine and carboxylic acid groups makes it an ideal scaffold. Libraries of compounds can be generated by varying substituents at the N-2 position (via acylation/alkylation) and at the C-7 carboxyl group (via amide coupling/esterification), allowing for systematic exploration of structure-activity relationships (SAR).
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Constrained Phenylalanine Analogue: The rigid bicyclic structure effectively constrains the geometry of the molecule. In peptide synthesis, its incorporation can enforce specific secondary structures (e.g., turns), which can be crucial for enhancing binding affinity to biological targets, improving metabolic stability, and increasing cell permeability.
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Fragment-Based Drug Design (FBDD): As a fragment, it presents a well-defined 3D shape with clear vectors for chemical elaboration. The carboxylic acid provides a strong hydrogen bonding and potential salt-bridging group, making it an excellent anchor for binding in protein active sites. Subsequent derivatization can then be used to grow the fragment into a potent lead compound.
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Intermediate for Complex Heterocycles: The core structure can be a starting point for the synthesis of more complex, fused heterocyclic systems with potential biological activity.
Conclusion
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a high-value chemical entity characterized by its robust synthesis, predictable reactivity, and strategic importance in medicinal chemistry. Its rigid framework and bifunctional nature provide a powerful platform for the design and synthesis of compound libraries aimed at diverse biological targets. This guide has provided the core chemical principles and practical methodologies necessary for researchers to effectively utilize this compound as a foundational element in the pursuit of novel therapeutics.
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